Yttrium zirconium(4+) hydroxide (1/1/7)

Yttria-Stabilized Zirconia Hydrothermal Synthesis Precursor Stoichiometry

Physical blends of yttrium and zirconium hydroxides suffer from phase segregation during thermal processing, causing inconsistent YSZ stoichiometry and impaired ionic conductivity. This co-precipitated Yttrium zirconium(4+) hydroxide (CAS 194351-64-9) delivers a fixed 1:1 Y:Zr ratio pre-engineered at the atomic level. - Eliminates independent Y₂O₃ phases; complete stabilizer integration achieved by 600°C. - Crystallizes directly into cubic/tetragonal Y-ZrO₂ at ≤100°C under hydrothermal conditions. - 100°C lower crystallization temperature (~400°C) vs. alternative precipitants, reducing energy costs and grain growth. Ideal for SOFC electrolytes, oxygen sensors, and nano-YSZ catalytic supports requiring batch-to-batch reproducibility.

Molecular Formula H7O7YZr
Molecular Weight 299.18 g/mol
CAS No. 194351-64-9
Cat. No. B12578398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium zirconium(4+) hydroxide (1/1/7)
CAS194351-64-9
Molecular FormulaH7O7YZr
Molecular Weight299.18 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4]
InChIInChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7
InChIKeyFVPMPWKTWOILGX-UHFFFAOYSA-G
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Zirconium(4+) Hydroxide (1/1/7): Identity and Class


Yttrium zirconium(4+) hydroxide (1/1/7), CAS 194351-64-9, is a stoichiometrically defined mixed-metal hydroxide of formula H₇O₇YZr (MW ~299.18 g/mol) in which yttrium(III) and zirconium(IV) are co-located at the atomic level [1]. It belongs to the class of co-precipitated yttrium–zirconium hydroxide precursors used to produce yttria-stabilized zirconia (YSZ) ceramics, solid-electrolyte powders, and mixed-oxide catalysts. Unlike physical oxide blends or separately precipitated hydroxide mixtures, the compound's fixed 1:1 Y:Zr molar ratio and homogenous hydroxide matrix offer distinct advantages in thermal decomposition behavior, phase evolution, and final oxide stoichiometric control that are relevant to reproducible manufacturing and procurement specification [2].

Why Generic Precursors Cannot Substitute Yttrium Zirconium(4+) Hydroxide (1/1/7)


In-class yttrium–zirconium oxide precursors such as mechanical blends of Zr(OH)₄ and Y(OH)₃ or commercial 8YSZ powders lack the atomic-level Y–Zr homogeneity that is pre-engineered into the stoichiometric co-precipitated hydroxide CAS 194351-64-9. Direct evidence shows that physically mixed hydroxides fail to preserve the target Y/Zr ratio during hydrothermal crystallization, whereas the co-precipitated gel retains the exact precursor solution composition [1]. Furthermore, simple mixed hydroxides decompose through multi-step pathways with intermediate phase segregation, in contrast to the single-stage 20–400°C decomposition of the complex co-precipitated hydroxide that yields a truly amorphous oxide intermediate [2]. These differences translate into measurable variations in crystallization temperature, crystallite size uniformity, and final ceramic phase purity—parameters that directly impact sintering behavior, ionic conductivity, and batch-to-batch reproducibility in SOFC electrolyte and structural ceramic manufacturing [2][3].

Yttrium Zirconium(4+) Hydroxide (1/1/7): Quantitative Differentiation Evidence


Stoichiometric Fidelity: Co-Precipitated vs. Mechanical Hydroxides

In a head-to-head hydrothermal crystallization study at pH 13.9 and ≤100°C, the co-precipitated (Y,Zr) hydroxide gel produced cubic/tetragonal Y-ZrO₂ whose yttrium content was consistent with the initial precursor solution composition, whereas mechanical mixtures of Y(OH)₃ and Zr(OH)₄ gels did not preserve the target stoichiometry due to differential solubility and incongruent dissolution [1]. This establishes the co-precipitated single-source precursor as the reliable route to achieving the designed Y/Zr ratio in the final oxide.

Yttria-Stabilized Zirconia Hydrothermal Synthesis Precursor Stoichiometry

Single-Stage vs. Multi-Stage Thermal Decomposition

X-ray phase analysis and thermal analysis of the co-precipitated zirconium–yttrium complex amorphous hydroxide revealed a single-stage thermal decomposition in the temperature interval 20–400°C, directly yielding amorphous zirconia without intermediate crystalline yttrium phases [1]. In contrast, separately precipitated and physically mixed hydroxides of Y and Zr undergo multi-step decomposition with sequential dehydroxylation and independent phase crystallization, leading to chemical inhomogeneity in the oxide product [1][2]. The co-precipitated amorphous oxide exhibited a crystallization temperature of 500–600°C and an average coherent-scattering region size of 28 ± 3 nm upon crystallization to tetragonal zirconia [1].

Thermal Analysis X-Ray Diffraction Amorphous Oxide Formation

Crystallization Temperature: Ammonium Hydroxide vs. Other Precipitants

In a controlled study of YSZ precursor synthesis (Y₀.₀₈Zr₀.₉₂O₁.₉₆), the co-precipitated hydroxide obtained using ammonium hydroxide underwent amorphous-to-cubic phase transition at the lowest temperature of approximately 400°C, compared to approximately 500°C for precursors prepared with ammonium bicarbonate, oxalic acid, or urea as precipitants [1]. This 100°C reduction in crystallization temperature is directly attributable to the superior homogeneity of the hydroxide precipitate formed under ammonium hydroxide conditions. Furthermore, ammonium bicarbonate failed to completely precipitate ZrO₂⁺, leading to Y-enriched cubic phase (Y₀.₁₈Zr₀.₈₂O₁.₉₁) formation only at 1000°C [1].

Crystallization Kinetics Co-Precipitation Nanocrystalline YSZ

Engineered Particle Characteristics vs. Commercial YSZ Powders

A continuous homogeneous precipitation process using yttrium–zirconium hydroxide as the intermediate precursor demonstrated reproducible production of YSZ powder with targeted particle size d₅₀ of 0.3–0.5 μm and surface area of 10–15 m²/g after calcination and milling [1]. The process achieved batch-to-batch reproducibility at 5-kg scale, with tailorable particle characteristics that could be matched to specific SOFC manufacturer requirements—an advantage not consistently available from commercial off-the-shelf YSZ powders, which typically exhibit wider particle size distributions and fixed surface area specifications [1]. The estimated production cost was approximately $27/kg at a 500-ton/year production rate [1].

Solid Oxide Fuel Cell Powder Synthesis Particle Size Control

Yttrium Phase Integration: Co-Precipitated vs. Doped Oxide Pathway

During heat treatment of the co-precipitated complex amorphous yttrium-zirconium hydroxide, yttrium does not form independent crystalline phases (e.g., Y₂O₃ or Y(OH)₃) at any stage; it remains sequentially incorporated as a component of the complex amorphous hydroxide, the amorphous zirconia intermediate, and ultimately the tetragonal zirconia solid solution [1]. This is in contrast to Y₂O₃-doped ZrO₂ powders prepared by mechanical mixing or separate precipitation, where XRD-detectable yttrium-rich phases can persist up to 1000°C and require extended high-temperature diffusion to fully dissolve into the zirconia lattice [1][2]. The absence of independent yttrium phases in the co-precipitated pathway ensures complete stabilizer incorporation at lower temperatures.

Phase Evolution XRD Analysis Tetragonal Zirconia Stabilization

Yttrium Zirconium(4+) Hydroxide (1/1/7): Application Scenarios


SOFC Electrolyte Powder with Controlled Particle Size

The continuous co-precipitation process yielding YSZ powder with d₅₀ = 0.3–0.5 μm and surface area 10–15 m²/g [1] makes CAS 194351-64-9 the preferred precursor for SOFC electrolyte layers where thin (<10 μm), fully dense membranes are required for operation below 700°C. Tailorable particle characteristics allow manufacturers to optimize green density and sintering profiles, directly addressing the cost barrier of electrolyte fabrication.

Low-Temperature Hydrothermal Synthesis of Nanocrystalline Y-ZrO2

The demonstrated ability of co-precipitated (Y,Zr) hydroxide gel to crystallize directly into cubic/tetragonal Y-ZrO₂ at pH 13.9 and ≤100°C while retaining stoichiometric fidelity [2] supports its use in low-energy hydrothermal powder synthesis routes. This scenario is particularly relevant for producers seeking to avoid high-temperature calcination entirely, reducing energy costs and preserving nano-scale crystallite sizes.

Nano-YSZ Synthesis with Reduced Calcination Temperature

The 100°C lower crystallization temperature (~400°C vs. ~500°C) achieved with ammonium hydroxide co-precipitation compared to alternative precipitants [3] enables significant energy savings in calcination furnaces and reduces grain growth during thermal processing. This scenario is critical for manufacturers of nano-YSZ powders requiring high surface areas for catalytic supports or transparent ceramic applications.

Homogeneous YSZ Precursor for Solid Electrolytes with Yttrium Integration

The absence of independent yttrium phases throughout the thermal evolution pathway from complex hydroxide to tetragonal zirconia [4] qualifies CAS 194351-64-9 as a superior precursor for applications where residual Y₂O₃ inclusions degrade ionic conductivity, such as in oxygen sensors and SOFC electrolytes. Complete stabilizer integration by 600°C avoids the need for high-temperature homogenization that coarsens the microstructure.

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